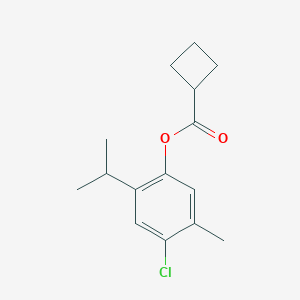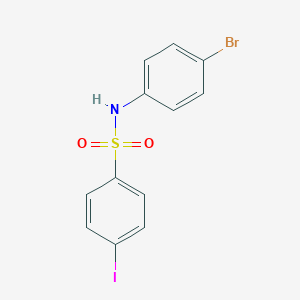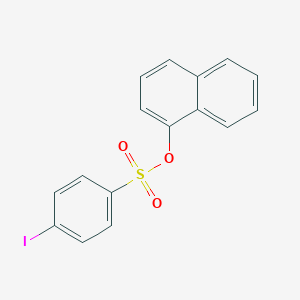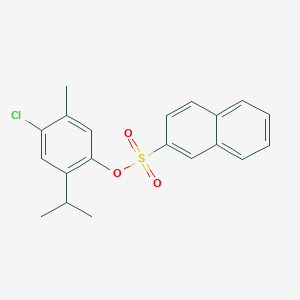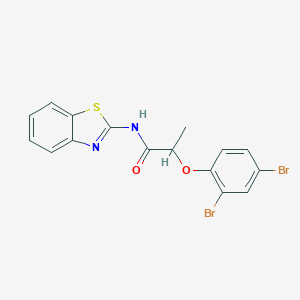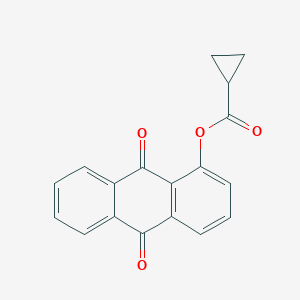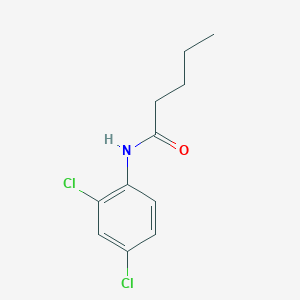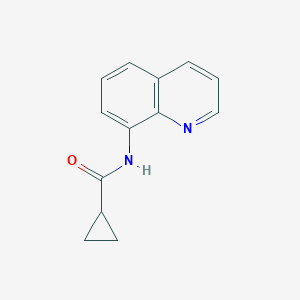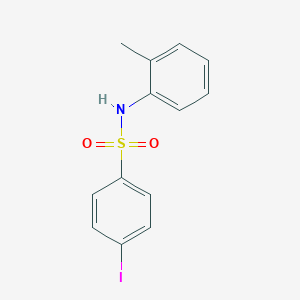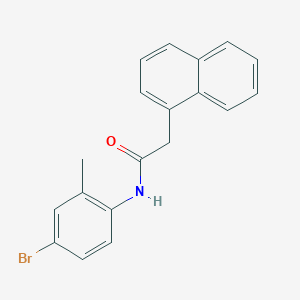
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide, also known as MBX-8025, is a synthetic compound that has gained attention due to its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists and has been studied for its effects on lipid metabolism and inflammation. In
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been studied extensively for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and atherosclerosis. It has been shown to improve lipid metabolism and reduce inflammation in preclinical studies.
Mecanismo De Acción
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a PPAR agonist that activates PPARα and PPARδ receptors. PPARs are transcription factors that play a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα and PPARδ receptors by N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to have several biochemical and physiological effects in preclinical studies. It improves lipid metabolism by increasing fatty acid oxidation and decreasing triglyceride synthesis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to improve insulin sensitivity and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, there are also some limitations to using N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established. Additionally, it may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide. One area of interest is its potential therapeutic applications in NAFLD and NASH. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Finally, there is a need for more research on the long-term effects of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide on lipid metabolism, inflammation, and glucose homeostasis.
Conclusion
In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a synthetic compound that has potential therapeutic applications in various diseases, including NAFLD, NASH, and atherosclerosis. It activates PPARα and PPARδ receptors, leading to improved lipid metabolism and reduced inflammation. While it has several advantages for lab experiments, its safety and efficacy in humans are not yet established. Further research is needed to fully understand its potential therapeutic applications and long-term effects.
Métodos De Síntesis
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with hexadecanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Propiedades
Fórmula molecular |
C24H38N2OS |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(27)25-24-26-23-20(2)17-16-18-21(23)28-24/h16-18H,3-15,19H2,1-2H3,(H,25,26,27) |
Clave InChI |
CZSDUJFIZYOGST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




